trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid
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Overview
Description
Trans-5-((benzyloxy)amino)piperidine-2-carboxylic acid: is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyloxyamino group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of trans-5-((benzyloxy)amino)piperidine-2-carboxylic acid can be achieved through several routes. One method involves using L-glutamic acid as a starting material, which undergoes esterification in the presence of an acidic reagent. The intermediate is then reacted with 2-haloacetate and an N-protecting agent under basic conditions to form a compound that undergoes intramolecular condensation to yield N-protecting group piperidine-5-one-2S-carboxylate. This intermediate is then subjected to various steps, including removal of the protecting group, condensation with benzyloxyamine hydrochloride, imine reduction, chiral resolution, neutralization, and hydrolysis . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Trans-5-((benzyloxy)amino)piperidine-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the piperidine ring.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include benzyloxyamine hydrochloride, strong bases like sodium hydroxide, and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted piperidine derivatives and imines .
Scientific Research Applications
Trans-5-((benzyloxy)amino)piperidine-2-carboxylic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for β-lactamase inhibitors.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of trans-5-((benzyloxy)amino)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition is crucial for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Trans-5-((benzyloxy)amino)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
(2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide: This compound is an impurity of Avibactam, a novel β-lactamase inhibitor.
Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate ethanedioate: Another derivative used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3/c16-13(17)12-7-6-11(8-14-12)15-18-9-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2,(H,16,17)/t11-,12+/m1/s1 |
InChI Key |
CDZNTXLXEGFPLP-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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